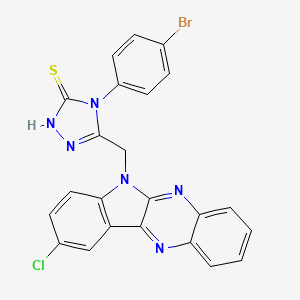
2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- is a complex organic compound that features a unique structure combining indole, thiadiazole, and aniline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiadiazole ring. The final step involves the coupling of the indole-thiadiazole intermediate with the aniline derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- involves its interaction with specific molecular targets and pathways. The indole and thiadiazole moieties are known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-chlorophenyl)amino)-
- **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-fluorophenyl)amino)-
- **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-bromophenyl)amino)-
Uniqueness
The uniqueness of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
86717-08-0 |
|---|---|
Formule moléculaire |
C21H23N5OS2 |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
1-[[5-(1H-indol-3-ylmethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(4-methylanilino)propan-2-ol |
InChI |
InChI=1S/C21H23N5OS2/c1-14-6-8-16(9-7-14)22-12-17(27)13-28-21-26-25-20(29-21)24-11-15-10-23-19-5-3-2-4-18(15)19/h2-10,17,22-23,27H,11-13H2,1H3,(H,24,25) |
Clé InChI |
PSCVXOOBOAAQJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCC(CSC2=NN=C(S2)NCC3=CNC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















